Methyl 4-acetyl-6-(chloromethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 4-acetyl-6-(chloromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-(chloromethyl)pyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative followed by esterification. One common method includes the reaction of 4-acetylpyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6-position. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-6-(chloromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The acetyl group can be oxidized to a carboxylic acid or other higher oxidation states.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include substituted pyridines where the chlorine atom is replaced by the nucleophile.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 4-acetyl-6-(chloromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-6-(chloromethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The acetyl group may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(chloromethyl)pyridine-2-carboxylate: Similar structure but lacks the acetyl group at the 4-position.
Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates: Variants with different alkyl or aryl groups at the 6-position and ethyl ester instead of methyl ester.
Uniqueness
Methyl 4-acetyl-6-(chloromethyl)pyridine-2-carboxylate is unique due to the presence of both the acetyl and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
methyl 4-acetyl-6-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)7-3-8(5-11)12-9(4-7)10(14)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
FBEUERTYJMLLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)CCl |
Origin of Product |
United States |
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